N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide -

N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide

Catalog Number: EVT-4582614
CAS Number:
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide [(R)-1a]

Compound Description: This compound is a CCKB antagonist studied for its synthesis and activity. The synthesis focuses on the core 3-amino-5-phenylbenzazepin-2-one moiety, highlighting the use of coupling reactions and hydrogenation to achieve high yield and selectivity.

Relevance: Although structurally distinct from N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide, both compounds contain an acetamide group attached to a complex substituted aromatic system. This common motif suggests potential similarities in their chemical behavior and interactions with biological targets. The focus on the synthesis of the benzazepine core in N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide [(R)-1a] may offer insights into building blocks relevant to the synthesis of N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide.

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide (13)

Compound Description: This compound represents an optimized structure in a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides (1) investigated as potent and selective kappa-opioid agonists. The study explored variations in the N-acyl, N-alkyl, and amino functions, leading to the identification of this compound as the most promising candidate within the series.

Relevance: This compound shares a significant structural similarity with N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide. Both molecules feature a 1-pyrrolidinyl ethyl acetamide core, differing mainly in the substitution on the phenyl ring attached to the acetamide. The detailed structure-activity relationship exploration around compound 13 offers valuable insights for understanding how modifications to the aromatic system in N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide might influence its biological activity.

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (48)

Compound Description: This compound, belonging to the N-[2-(1-pyrrolidinyl)ethyl]acetamides series, demonstrated high potency as a kappa-opioid agonist. Notably, it was 5-fold more potent in vitro than compound 13 and showed potent naloxone-reversible analgesic effects in a mouse model.

Relevance: Similar to the previous compound, 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (48) features the 1-pyrrolidinyl ethyl acetamide core also present in N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide. The key difference lies in the presence of an additional substituted phenyl ring in compound 48. Comparing their activity profiles could provide clues about the impact of additional aromatic substituents on the activity of N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide.

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: This compound is a potent and orally active non-peptide bradykinin B1 receptor antagonist. Its biochemical and pharmacological properties were extensively evaluated, demonstrating its ability to inhibit bradykinin binding, reduce inflammation, and alleviate pain in various animal models.

Relevance: SSR240612 highlights the use of sulfonamides in developing pharmacologically active compounds. While not directly analogous to N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide, both share the sulfonamide group as a key structural feature. The in-depth characterization of SSR240612 could offer insights into the potential pharmacological effects and applications of N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide, particularly if the latter exhibits affinity towards similar biological targets.

4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Sulfamethizole)

Compound Description: Sulfamethizole is an antibacterial drug whose synthesis involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by hydrolysis. The paper focuses on identifying and characterizing an impurity, N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine, formed during its synthesis.

Relevance: Both Sulfamethizole and N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide belong to the sulfonamide class of compounds. This structural commonality suggests potential similarities in their chemical properties and potential interactions with biological targets, although their specific activities might differ.

Properties

Product Name

N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide

IUPAC Name

N-[1-[3-[[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]phenyl]ethyl]acetamide

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C21H25N3O4S/c1-14-9-10-19(24-11-5-8-21(24)26)13-20(14)29(27,28)23-18-7-4-6-17(12-18)15(2)22-16(3)25/h4,6-7,9-10,12-13,15,23H,5,8,11H2,1-3H3,(H,22,25)

InChI Key

MIUDDDVGWJDXKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)NC3=CC=CC(=C3)C(C)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.